4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine 4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 89465-44-1
VCID: VC17308607
InChI: InChI=1S/C6H9N3S/c1-4-5(7)6(10-2)9-3-8-4/h3H,7H2,1-2H3
SMILES:
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol

4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine

CAS No.: 89465-44-1

Cat. No.: VC17308607

Molecular Formula: C6H9N3S

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-(methylsulfanyl)pyrimidin-5-amine - 89465-44-1

Specification

CAS No. 89465-44-1
Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
IUPAC Name 4-methyl-6-methylsulfanylpyrimidin-5-amine
Standard InChI InChI=1S/C6H9N3S/c1-4-5(7)6(10-2)9-3-8-4/h3H,7H2,1-2H3
Standard InChI Key VANGCLQZOHCSHI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC=N1)SC)N

Introduction

Structural and Molecular Characteristics

Pyrimidine derivatives are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. For 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine, the substituents occupy positions 4, 5, and 6, creating a unique electronic and steric profile.

Molecular Formula and Weight

The molecular formula of this compound is C₆H₉N₃S, with a molecular weight of 155.22 g/mol . This matches the general formula for substituted pyrimidines, where the methyl and methylsulfanyl groups contribute to its hydrophobicity.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine. Synonyms include:

  • 5-Amino-4-methyl-6-methylsulfanylpyrimidine

  • 4-Methyl-6-(methylthio)pyrimidin-5-amine .

Stereoelectronic Properties

The methylsulfanyl group at position 6 introduces electron-withdrawing effects due to the sulfur atom’s electronegativity, while the amine at position 5 participates in hydrogen bonding. Intramolecular interactions, such as hydrogen bonds between the amine and pyrimidine nitrogen, are observed in related structures .

Synthetic Pathways and Methodologies

The synthesis of pyrimidine derivatives often involves multi-step reactions, including nitration, cyclization, methylation, and chlorination. While no direct route to 4-methyl-6-(methylsulfanyl)pyrimidin-5-amine is documented, analogous protocols provide a framework for its potential preparation.

Nitration and Cyclization

Diethyl malonate serves as a common precursor for pyrimidine synthesis. Nitration with concentrated nitric acid yields nitro intermediates, which undergo cyclization with thiourea in the presence of sodium alkoxide . For example, 2-nitro diethyl malonate reacts with thiourea at 40–80°C to form 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine .

Methylation and Sulfur Incorporation

Methylation of sulfhydryl groups is typically achieved using dimethyl sulfate under basic conditions. In one protocol, 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine is treated with dimethyl sulfate in aqueous NaOH at 10–40°C to introduce the methylsulfanyl moiety .

Chlorination and Functionalization

Chlorination with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms. Catalysts like N,N-dimethylaniline enhance reaction efficiency . Subsequent amination or reduction steps could introduce the amine group at position 5, though specific conditions for this transformation require further exploration.

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR: The methyl group at position 4 typically resonates at δ 2.3–2.5 ppm, while the methylsulfanyl group appears as a singlet near δ 2.1 ppm. The amine proton may show broad absorption at δ 5.5–6.0 ppm .

  • IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–N (1250 cm⁻¹), and C–S (700 cm⁻¹) are expected .

Crystallographic Insights

X-ray studies of analogous compounds, such as N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl), reveal planar pyrimidine rings with intramolecular hydrogen bonds between amine and pyrimidine nitrogen atoms . The methylsulfanyl group adopts a conformation orthogonal to the pyrimidine plane, minimizing steric clashes .

Stability and Reactivity

Thermal Stability

Pyrimidine derivatives with methylsulfanyl groups exhibit moderate thermal stability, decomposing above 200°C. The sulfide moiety may oxidize to sulfone or sulfoxide under strong oxidizing conditions .

Reactivity Patterns

  • Nucleophilic Substitution: The amine group at position 5 is susceptible to acylation or alkylation.

  • Electrophilic Aromatic Substitution: Electron-rich positions (e.g., para to nitrogen) may undergo nitration or halogenation.

Challenges and Future Directions

Synthetic Optimization

Current methods for related compounds suffer from moderate yields (40–80%) . Catalytic asymmetric synthesis could address stereochemical challenges in producing enantiopure variants.

Toxicity and Environmental Impact

Sulfur-containing compounds may pose environmental risks due to potential bioaccumulation. Degradation pathways and ecotoxicological studies are needed.

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